1-Methyl-5-phenylpyridin-2-one falls under the category of active pharmaceutical ingredients (APIs). It is classified as a heterocyclic organic compound and specifically belongs to the class of pyridones, which are characterized by a carbonyl group adjacent to a nitrogen atom in a pyridine ring.
The synthesis of 1-methyl-5-phenylpyridin-2-one has been optimized through various methods. A notable synthetic route involves a three-step process that yields high purity and efficiency:
The molecular formula for 1-methyl-5-phenylpyridin-2-one is , with a molecular weight of approximately 185.22 g/mol. The compound features:
The crystal structure has been analyzed using X-ray diffraction techniques, revealing that it crystallizes in the chiral monoclinic space group . The angles between the phenyl and pyridone rings are approximately , indicating a non-planar arrangement that may influence its biological activity .
1-Methyl-5-phenylpyridin-2-one participates in various chemical reactions, including:
The reactions often require specific conditions such as controlled temperatures and pH levels to optimize yield and selectivity.
The mechanism of action for pirfenidone primarily involves:
Studies have shown that pirfenidone can significantly reduce markers associated with fibrosis in animal models, supporting its role as an anti-fibrotic agent .
1-Methyl-5-phenylpyridin-2-one has several important applications:
Ongoing research continues to explore its potential in treating other fibrotic diseases and its mechanisms at the molecular level.
1-Methyl-5-phenylpyridin-2(1H)-one (C₁₂H₁₁NO), systematically named 5-methyl-1-phenylpyridin-2-one, is a bicyclic heterocyclic compound featuring a pyridinone ring N-linked to a phenyl substituent. The pyridinone core consists of a six-membered ring with nitrogen at position 1 and a ketone at position 2, while the methyl group at position 5 and phenyl group at position 1 complete its substitution pattern. X-ray crystallography reveals that the compound crystallizes in the chiral monoclinic space group P2₁, with the phenyl and pyridinone rings inclined at a dihedral angle of 50.30(11)° [5]. This non-planar conformation arises from steric interactions between the ortho-hydrogens of the phenyl ring and the pyridinone ring. The crystal structure exhibits undulating layers stabilized by intermolecular C–H⋯O hydrogen bonds (Table 1), forming (20) ring motifs parallel to the ab plane [5].
Table 1: Key Intermolecular Hydrogen Bonding Parameters [5]
D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | D–H⋯A (°) |
---|---|---|---|---|
C8–H8⋯O1 | 0.93 | 2.33 | 3.203(3) | 156 |
C10–H10⋯O1 | 0.93 | 2.46 | 3.310(3) | 152 |
The compound’s physicochemical properties are characterized by:
Table 2: Summary of Physicochemical Properties
Property | Value | Reference |
---|---|---|
Molecular formula | C₁₂H₁₁NO | [5] |
Melting point | 110°C | [5] |
Density | 1.137 g/cm³ | [9] |
Boiling point | 329.1°C (760 mmHg) | [9] |
Refractive index | 1.592 | [9] |
Flash point | 152.7°C | [9] |
The compound’s spectral signatures include characteristic IR absorptions for C=O (1640–1670 cm⁻¹) and aromatic C=C (1580–1600 cm⁻¹), while ¹H NMR displays distinct signals for the N-methyl group (~δ 3.5 ppm) and pyridinone ring hydrogens [9].
The compound’s history spans distinct trajectories in pharmaceutical chemistry and toxicology:
Table 3: Historical Timeline of Key Events
Year | Event | Context |
---|---|---|
1923 | Synthesis of early phenylpyridinium compounds | Foundational chemistry |
1974 | Synthesis of 5-methyl-1-phenylpyridin-2-one | Pharmaceutical precursor |
1970s | Use of MPP⁺ chloride (cyperquat) as herbicide | Agrochemical application |
1983 | Identification of MPP⁺ as a dopaminergic neurotoxin | Toxicology milestone |
1990 | Discovery of pirfenidone’s antifibrotic activity | Therapeutic development |
2008 | Japan approves pirfenidone for IPF (Pirespa®) | First clinical approval |
2011 | European approval (Esbriet®) | Global expansion |
2013 | China approves Etuary® | Regional adoption |
2014 | U.S. FDA approval | Completion of key markets |
Synthetic routes evolved from early condensation methods to modern catalytic processes. Initial preparations involved N-arylation of 5-methyl-2-pyridone with halogenated benzenes [5], while contemporary methods employ Suzuki coupling, reductive amination, or transition-metal-catalyzed arylations to optimize yield and purity (>99.5%) [6] [9].
The pyridin-2-one scaffold, exemplified by 1-methyl-5-phenylpyridin-2-one, is a versatile privileged structure in medicinal chemistry due to:
Pyridin-2-ones serve as bioisosteres for multiple motifs:
In pharmaceutical applications, pyridin-2-ones contribute to drugs with varied mechanisms:
The scaffold’s impact is further evidenced by its role in fragment-based drug design, where its compact size (MW < 200 Da) and affinity-enhancing properties accelerate lead optimization [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7